Product packaging for SCH772984 HCl(Cat. No.:)

SCH772984 HCl

Cat. No.: B1150368
M. Wt: 624.17
Attention: For research use only. Not for human or veterinary use.
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Description

SCH772984 HCl is a novel, highly selective, and ATP-competitive inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2), with IC50 values of 4 nM and 1 nM, respectively In vitro, this compound inhibits phosphorylation of ERK itself and its substrate p90 ribosomal S6 kinase (RSK) in a dose-dependent manner In vivo, this compound induces significant tumor regression at well-tolerated doses in xenograft models, such as the LOX BRAFV600E melanoma model, where administration led to up to 98% regression This product is provided for Research Use Only and is strictly intended for use in laboratory research. It is not intended for human use.

Properties

Molecular Formula

C33H34ClN9O2

Molecular Weight

624.17

Origin of Product

United States

Molecular Mechanisms of Erk1/2 Kinase Inhibition by Sch772984 Hcl

Direct Target Engagement with ERK1 and ERK2

SCH772984 HCl directly interacts with both ERK1 and ERK2, exhibiting high affinity and specificity. nih.govnih.gov This engagement is characterized by a unique binding mode that underpins its dual inhibitory capabilities. probes-drugs.orgnih.gov

ATP-Competitive Inhibition Modality

This compound functions as an ATP-competitive inhibitor, directly vying with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site of ERK1/2. glpbio.comaacrjournals.orgresearchgate.net Structural and biophysical data confirm that the binding site of SCH772984 completely overlaps with the ATP-binding pocket. aacrjournals.org The indazole component of SCH772984 forms hydrogen bonds with hinge residues, mimicking the interaction of ATP's adenine (B156593) ring. aacrjournals.org This competitive binding effectively blocks ATP from accessing the catalytic site, thereby preventing the phosphorylation of ERK substrates. aacrjournals.org

Biochemical assays have determined the potency of this inhibition, with reported IC50 values—the concentration of inhibitor required to reduce enzyme activity by half—in the low nanomolar range for both ERK1 and ERK2. glpbio.comnih.gov

Table 1: In Vitro Inhibitory Potency of SCH772984 against ERK1/2

TargetIC50 (nM)
ERK14
ERK21

Data sourced from multiple biochemical assays. glpbio.comnih.gov

Allosteric Modulation and Conformational Effects on ERK Kinases

Beyond simple ATP competition, SCH772984 induces a significant and unique conformational change in the ERK1/2 enzymes. nih.govnih.gov This allosteric modulation creates a novel binding pocket that is not present in the kinase's active or inactive states. nih.gov The formation of this pocket involves a distortion of the phosphate-binding loop (P-loop) and an outward tilt of the αC helix. probes-drugs.orgnih.gov This structural rearrangement is a key feature of SCH772984's mechanism and contributes to its high selectivity. nih.gov

Dual Inhibition of Catalytic Activity and Phosphorylation of ERK1/2

A defining characteristic of SCH772984 is its ability to act as a dual-mechanism inhibitor. guidetopharmacology.orgaacrjournals.org It not only inhibits the catalytic activity of already phosphorylated and active ERK1/2 but also prevents the phosphorylation of ERK1/2 by its upstream activator, MEK1/2. guidetopharmacology.orgaacrjournals.orgaacrjournals.org This latter effect is a direct consequence of the allosteric conformational changes induced by the inhibitor. nih.govnih.gov The altered structure of ERK1/2 upon SCH772984 binding makes it a poor substrate for MEK1/2, thus blocking its activation. nih.govaacrjournals.org This dual action provides a more comprehensive shutdown of the ERK signaling pathway compared to inhibitors that only target catalytic activity. guidetopharmacology.orgguidetopharmacology.org

Downstream Signaling Cascade Modulation

By potently inhibiting ERK1/2, this compound effectively blocks the downstream signaling events that are dependent on ERK activity.

Inhibition of p90 Ribosomal S6 Kinase (RSK) Phosphorylation

One of the primary and well-characterized downstream substrates of ERK1/2 is the p90 ribosomal S6 kinase (RSK) family of proteins. oaepublish.comfrontiersin.org The activation of RSK is dependent on its direct phosphorylation by ERK1/2. oaepublish.com Consequently, by inhibiting ERK1/2 catalytic activity, SCH772984 leads to a dose-dependent decrease in the phosphorylation of RSK. glpbio.comaacrjournals.orgselleckchem.com This inhibition of RSK phosphorylation serves as a reliable biomarker for the cellular activity of SCH772984 and demonstrates its effective blockade of the MAPK pathway. aacrjournals.orgresearchgate.net

Impact on ERK Activation Loop Phosphorylation

As part of its dual-mechanism, SCH772984 directly impacts the phosphorylation of the activation loop of ERK itself. glpbio.comselleckchem.com The activation of ERK1/2 requires the phosphorylation of specific threonine and tyrosine residues within its activation loop by MEK1/2. aacrjournals.org SCH772984, by inducing a conformational state in ERK1/2 that is unfavorable for MEK1/2 binding and catalysis, prevents this critical activation step. nih.govaacrjournals.org This is a significant advantage over inhibitors that only compete with ATP in already active ERK, as it prevents the accumulation of phosphorylated, active ERK. guidetopharmacology.org Hydrogen-exchange mass spectrometry (HX-MS) studies have shown that SCH772984 destabilizes the active conformation of the activation loop, which is consistent with its ability to prevent phosphorylation. pnas.org

Effects on Nuclear Localization of Phosphorylated ERK

A critical aspect of the cellular function of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) is their translocation from the cytoplasm to the nucleus upon activation. cellphysiolbiochem.com This nuclear entry allows phosphorylated ERK (pERK) to access and regulate a multitude of nuclear substrates, including various transcription factors, thereby controlling gene expression related to cell proliferation, differentiation, and survival. cellphysiolbiochem.com

This compound exerts a profound inhibitory effect on this process. Its unique dual-mechanism of action is fundamental to its ability to block the nuclear localization of pERK. guidetopharmacology.orgguidetopharmacology.org Unlike conventional ATP-competitive kinase inhibitors that only block the catalytic function of already phosphorylated ERK, SCH772984 also prevents the initial phosphorylation of the T-E-Y motif in the activation loop of ERK1/2 by its upstream kinase, MEK. aacrjournals.orgselleckchem.com This prevention of phosphorylation is crucial because the conformational changes induced by phosphorylation are a prerequisite for nuclear import. aacrjournals.org

Research has demonstrated that dual-mechanism ERK inhibitors (dmERKi), such as SCH772984, effectively prevent ERK1/2 from entering the nucleus. aacrjournals.org This contrasts sharply with catalytic ERK inhibitors (catERKi), which may still permit the nuclear accumulation of a catalytically inactive but phosphorylated form of ERK. aacrjournals.org By preventing both phosphorylation and catalytic activity, SCH772984 ensures a more complete shutdown of MAPK pathway signaling. guidetopharmacology.orgguidetopharmacology.org This blockade of nuclear entry means that SCH772984 may also inhibit potential kinase-independent functions of nuclear ERK1/2. aacrjournals.org The ability of SCH772984 to impair the phosphorylation necessary for nuclear localization has also been shown to affect downstream processes, such as the nuclear localization of transcription factors like NRF1, which depends on active ERK1/2. biorxiv.org

Selectivity Profile Against Other Kinases and Signaling Molecules

The therapeutic utility of a kinase inhibitor is heavily dependent on its selectivity, which minimizes off-target effects. SCH772984 is recognized for its remarkable selectivity for ERK1 and ERK2. nih.gov This high specificity is attributed to its unique binding mode, which induces a previously unknown binding pocket in ERK1/2. nih.govmdpi.com This induced-fit mechanism, involving the distortion of the P-loop and a tilt of the αC-helix, creates a conformation that is not present in other kinases, even closely related ones. nih.govacs.org Consequently, while SCH772984 binds potently to ERK1/2 in the low nanomolar range, its interaction with other kinases is significantly weaker. nih.govharvard.edu

Differentiation from MEK, BRAF, and CRAF Inhibitors

The MAPK signaling cascade involves a series of kinases, including RAF (ARAF, BRAF, CRAF), MEK (MEK1, MEK2), and ERK (ERK1, ERK2), that sequentially activate one another. acs.org While inhibitors have been developed for various points in this pathway, SCH772984 is fundamentally different from MEK, BRAF, and CRAF inhibitors in its direct target and mechanism.

Unlike BRAF or CRAF inhibitors that target the initial kinases in the cascade, or MEK inhibitors that block the kinase immediately upstream of ERK, SCH772984 directly targets the final kinase in the module, ERK1/2. nih.govresearchgate.net Crucially, research confirms that SCH772984 does not directly inhibit the enzymatic activity of MEK1, MEK2, BRAF, or CRAF. selleckchem.com

The most significant distinction lies in SCH772984's dual mechanism. guidetopharmacology.org Whereas BRAF and MEK inhibitors prevent the activation of their downstream targets, SCH772984 not only inhibits the catalytic activity of ERK1/2 (as a typical ATP-competitive inhibitor would) but also possesses allosteric properties that prevent ERK1/2 from being phosphorylated and activated by MEK in the first place. aacrjournals.orgnih.gov This dual action provides a more comprehensive blockade of ERK signaling and is a key feature that makes it effective in contexts where resistance to BRAF and/or MEK inhibitors has developed through reactivation of the pathway. guidetopharmacology.orgcancerbiomed.org

Evaluation of Off-Target Interactions in Kinase Panels

To rigorously assess its specificity, SCH772984 has been profiled against extensive panels of human kinases. A comprehensive KINOMEscan screening against 456 kinases confirmed the high specificity of SCH772984 for ERK1/2, identifying very few off-targets, all of which were engaged with significantly weaker affinity. nih.govharvard.edu

Enzymatic assays have quantified this selectivity, revealing IC50 values of 4 nM and 1 nM for ERK1 and ERK2, respectively. selleckchem.com In contrast, the IC50 values for the most relevant off-target kinases identified in screening panels are considerably weaker. nih.gov For instance, the atypical kinase haspin and the related MAPK family member C-JUN kinase 1 (JNK1) are inhibited with IC50 values of 398 nM and 1080 nM, respectively, demonstrating a selectivity margin of approximately 50- to 400-fold. nih.govacs.org Structural studies have revealed that SCH772984 binds to these off-targets in a canonical type-I binding mode, completely different from the unique conformation it induces in ERK1/2, which explains the dramatic difference in potency. nih.govacs.org

Further kinase panel profiling has identified other kinases that are weakly inhibited by SCH772984, but generally at concentrations that are orders of magnitude higher than those required for ERK1/2 inhibition. chemicalprobes.org

Preclinical Oncological Efficacy Studies of Sch772984 Hcl

In Vitro Cell Line Panel Sensitivity and Response Characterization

The sensitivity of cancer cell lines to SCH772984 has been evaluated across a broad spectrum of tumor types and genetic backgrounds. These studies have categorized cell lines based on their 50% inhibitory concentration (IC50) values, with sensitivity often defined as an IC50 of less than 1 µM, intermediate sensitivity between 1-2 µM, and resistance above 2 µM. nih.govnih.gov

Efficacy Across BRAF-Mutant Melanoma Cell Lines

SCH772984 has shown considerable efficacy in melanoma cell lines harboring BRAF mutations. In a panel of 21 BRAF-mutant melanoma cell lines, 71% were found to be sensitive to the compound. nih.govnih.gov This includes cell lines with innate resistance to the BRAF inhibitor vemurafenib (B611658). nih.gov The compound's effectiveness extends to models of acquired resistance to both BRAF and MEK inhibitors. selleckchem.comnih.gov In BRAF-mutant melanoma cells with acquired resistance to vemurafenib, those with reactivated MAPK pathway signaling were sensitive to SCH772984. nih.govnih.gov

Table 1: Sensitivity of BRAF-Mutant Melanoma Cell Lines to SCH772984

Cell Line Category Number of Cell Lines Percentage Sensitive (IC50 < 1 µM) Reference
BRAF-Mutant 21 71% nih.govnih.gov
BRAF-Mutant with Innate Vemurafenib Resistance 4 Sensitive nih.gov

Activity in NRAS-Mutant Melanoma Cell Models

The efficacy of SCH772984 is not limited to BRAF-mutant melanoma. A significant number of NRAS-mutant melanoma cell lines, which are typically resistant to BRAF inhibitors, have demonstrated high sensitivity to SCH772984. nih.gov In one study, 11 out of 14 (78%) NRAS-mutant melanoma cell lines were highly sensitive to the compound, with IC50 values below 1 µM. glpbio.comnih.gov This suggests a potential therapeutic application for this patient population with limited targeted therapy options. nih.gov

Table 2: Efficacy of SCH772984 in NRAS-Mutant Melanoma Cell Lines

Total NRAS-Mutant Cell Lines Tested Number of Sensitive Cell Lines (IC50 < 1 µM) Percentage of Sensitive Cell Lines Reference

Responses in KRAS-Mutant Cancer Cell Types (e.g., Pancreatic, Non-Small Cell Lung Cancer)

SCH772984 has also been evaluated in cancer cell lines with KRAS mutations, a common driver in cancers such as pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC). nih.govnih.gov While the efficacy profile in RAS-mutant cell lines has been noted as more limited compared to BRAF-mutant lines, a subset of KRAS-mutant cells still exhibit sensitivity. aacrjournals.org

In a panel of 11 KRAS-mutant PDAC cell lines, approximately half showed potent growth suppression in response to SCH772984. nih.gov Similarly, in a study of 14 colorectal cancer (CRC) cell lines, SCH772984 was effective in 4 out of 8 KRAS-mutated lines. researchgate.net In KRAS-mutant NSCLC cell lines, SCH772984 has also been tested in combination with other inhibitors, showing potential for synergistic effects. pnas.org

Inhibition of Cell Proliferation and Viability in Responsive Models

A primary mechanism of action for SCH772984 is the inhibition of cell proliferation and a reduction in cell viability in sensitive cancer cell lines. selleckchem.commdpi.com This effect is observed across various cancer types, including melanoma, colorectal, and pancreatic cancers. nih.govnih.govresearchgate.net The compound effectively suppresses the growth of tumor cells that are resistant to BRAF and MEK inhibitors. selleckchem.comselleckchem.com For instance, in melanoma cell lines, SCH772984 has been shown to inhibit proliferation in the majority of lines tested, irrespective of their BRAF or NRAS mutational status. nih.govaacrjournals.org

Induction of Cell Cycle Arrest (e.g., G1 Phase)

Treatment with SCH772984 has been shown to induce cell cycle arrest, primarily in the G0/G1 phase. nih.govresearchgate.net This arrest prevents cancer cells from progressing to the S phase, thereby halting their proliferation. escholarship.org This effect has been observed in various cancer cell lines, including melanoma and T-cell acute lymphoblastic leukemia. nih.govresearchgate.net The induction of G1 arrest is a key component of the compound's anti-proliferative activity. nih.govnih.govsigmaaldrich.com In some contexts, this G1 arrest is associated with the downregulation of proteins crucial for cell cycle progression, such as cyclin D, CDK4, and CDK6. jmb.or.kr

Apoptotic Induction in Sensitive Cell Lines

In addition to inhibiting proliferation and causing cell cycle arrest, SCH772984 can induce apoptosis, or programmed cell death, in sensitive cancer cell lines. nih.govmdpi.com The induction of apoptosis has been observed in melanoma and pancreatic cancer cells following treatment with the compound. nih.govoncotarget.com This is often evidenced by an increase in markers of apoptosis, such as cleaved PARP. nih.gov However, in some melanoma cell lines, the induction of apoptosis by SCH772984 as a single agent was modest, suggesting that its primary effect might be cytostatic in certain contexts. mdpi.com The combination of SCH772984 with other agents, such as PI3K/mTOR inhibitors, has been shown to significantly enhance apoptosis in pancreatic cancer cells. oncotarget.com

In Vivo Xenograft and Syngeneic Tumor Model Investigations

Studies utilizing xenograft and syngeneic tumor models have been instrumental in elucidating the in vivo antitumor potential of SCH772984. These models, where human tumor cells are implanted into immunodeficient mice or murine tumor cells into immunocompetent mice, respectively, have provided crucial data on the compound's efficacy in a more complex biological environment.

Efficacy in Human Melanoma Xenograft Models

SCH772984 has shown remarkable efficacy in human melanoma xenograft models, particularly those harboring BRAF mutations. In a notable study, treatment with SCH772984 led to a 98% tumor regression in BRAF-mutant LOX melanoma xenografts. cancer-research-network.com The compound has demonstrated activity in melanoma cell lines with BRAF mutations, NRAS mutations, and wild-type BRAF. mdpi.com Research has indicated that SCH772984 is effective in models of acquired resistance to both BRAF and MEK inhibitors, highlighting its potential to overcome common mechanisms of drug resistance in melanoma. nih.govcaymanchem.com Furthermore, combining SCH772984 with inhibitors of other signaling pathways, such as the Notch pathway, has been shown to enhance its tumor-killing effects in melanoma xenograft models. oncotarget.com

Table 1: Efficacy of SCH772984 in a BRAF-Mutant Melanoma Xenograft Model

Xenograft Model Mutation Status Treatment Tumor Regression

Antitumor Activity in Pancreatic Carcinoma Xenografts

In the context of pancreatic carcinoma, SCH772984 has also demonstrated significant antitumor effects. Studies on KRAS-mutant pancreatic MiaPaCa-2 xenografts revealed that SCH772984 could induce a 36% tumor regression. cancer-research-network.com Further investigations have explored combination therapies to enhance its efficacy. When used in conjunction with Cucurbitacin B, a natural tetracyclic triterpene, SCH772984 exhibited synergistic effects, leading to a highly significant growth inhibition of pancreatic cancer xenografts. oncotarget.comnih.govnih.gov Specifically, the combination treatment resulted in an 85.0% tumor growth inhibition, compared to 54.7% for SCH772984 alone and 63.8% for Cucurbitacin B alone. oncotarget.comspandidos-publications.com Another study showed that SCH772984 alone led to tumor regression of 9% at a lower dose and 36% at a higher dose in MiaPaCa xenografts. targetmol.com These findings underscore the potential of SCH772984 as a therapeutic agent for pancreatic cancer, particularly as part of a combination strategy. oncotarget.comnih.govnih.govspandidos-publications.com

Table 2: Antitumor Activity of SCH772984 in Pancreatic Carcinoma Xenograft Models

Xenograft Model Mutation Status Treatment Tumor Growth Inhibition/Regression
MiaPaCa KRAS-mutant SCH772984 36% regression cancer-research-network.com
Pancreatic Cancer Xenograft Not Specified SCH772984 54.7% inhibition oncotarget.comspandidos-publications.com
Pancreatic Cancer Xenograft Not Specified SCH772984 + Cucurbitacin B 85.0% inhibition oncotarget.comspandidos-publications.com
MiaPaCa Not Specified SCH772984 (lower dose) 9% regression targetmol.com

Evidence of Tumor Regression in Murine Models

The antitumor efficacy of SCH772984 extends to syngeneic murine tumor models. In a mouse model using LL2 lung carcinoma cells, treatment with SCH772984 resulted in significantly smaller tumor volumes compared to the control group. frontiersin.org The average tumor weight in the SCH772984-treated group was substantially lower than in the control group. frontiersin.org These findings in immunocompetent mouse models suggest that SCH772984 can induce tumor regression and inhibit tumor growth in a setting with an intact immune system. ecancer.orgfrontiersin.org

Table 3: Tumor Regression in a Murine Lung Carcinoma Model with SCH772984 Treatment

Murine Model Treatment Group Average Tumor Weight (g)
LL2 Lung Carcinoma Control 1.08 frontiersin.org

Pharmacodynamic Inhibition of ERK Phosphorylation in Tumor Tissue

A key mechanism behind the antitumor activity of SCH772984 is its ability to inhibit the phosphorylation of ERK in tumor tissues. cancer-research-network.com This pharmacodynamic effect is crucial as phosphorylated ERK (p-ERK) is the active form of the protein that drives downstream signaling for cell proliferation and survival. guidetopharmacology.org Studies have shown that the observed tumor regression in xenograft models is accompanied by a robust inhibition of ERK phosphorylation. cancer-research-network.com SCH772984 has been shown to inhibit the phosphorylation of the ERK substrate p90 ribosomal S6 kinase (RSK) and also the phosphorylation of residues within the activation loop of ERK itself. selleckchem.comglpbio.comnih.gov This dual mechanism of action, inhibiting both the catalytic activity of ERK and its activation by MEK, contributes to its potent and sustained inhibitory effect on the MAPK pathway in tumor tissues. guidetopharmacology.orgaacrjournals.orgnih.gov

Mechanisms of Therapeutic Resistance and Acquired Sensitivity

Resistance to Upstream MAPK Pathway Inhibition and Role of ERK Reactivation

A predominant theme in resistance to MAPK pathway inhibitors is the reactivation of ERK signaling, underscoring the pathway's critical role in cell survival and proliferation. oncotarget.com Tumors frequently develop mechanisms to bypass the initial blockade, leading to restored downstream signaling and continued growth. oncotarget.comaacrjournals.org This consistent reactivation highlights the dependency of many cancers on the MAPK pathway and points to ERK itself as a crucial therapeutic target. aacrjournals.orgaacrjournals.orgnih.gov

BRAF inhibitors (BRAFi), such as vemurafenib (B611658) and dabrafenib, yield high response rates in patients with BRAF V600-mutated melanomas; however, these responses are often transient. nih.gov Acquired resistance largely stems from the reactivation of the MAPK pathway, which circumvents the inhibition of the mutant BRAF protein. nih.govmdpi.com

Key mechanisms include:

Secondary Mutations: The acquisition of activating mutations in upstream genes, particularly NRAS (e.g., Q61K mutation), is a common cause of resistance. oncotarget.comaacrjournals.org These mutations reactivate the pathway by stimulating CRAF, which in turn phosphorylates and activates MEK and ERK. aacrjournals.org

BRAF Alterations: Amplification of the BRAF gene can lead to increased protein levels that overcome the inhibitory concentration of the drug. mdpi.com Additionally, the expression of alternative BRAF splice variants (e.g., p61-BRAFV600E) that dimerize and signal in a BRAFi-resistant manner can also confer resistance. aacrjournals.org

RAF Isoform Switching: Tumor cells can switch their signaling reliance from BRAF to other RAF isoforms, such as ARAF or CRAF. mdpi.com BRAF inhibitors can paradoxically promote the formation of BRAF-CRAF heterodimers, leading to CRAF activation and subsequent MEK-ERK signaling. mdpi.comamegroups.org

Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs like platelet-derived growth factor receptor β (PDGFRβ), insulin-like growth factor 1 receptor (IGF-1R), and epidermal growth factor receptor (EGFR) can reactivate the MAPK pathway. mdpi.comfrontiersin.org

The convergence of these diverse mechanisms on ERK reactivation underscores its central role as a driver of resistance to BRAF inhibition. oncotarget.comaacrjournals.org

MEK inhibitors (MEKi), like trametinib (B1684009), were developed to target the pathway downstream of RAF and to overcome some forms of BRAFi resistance. However, resistance to MEKi also develops, frequently through mechanisms that again lead to ERK reactivation. aacrjournals.orgaacrjournals.org

Mechanisms of acquired resistance to MEK inhibitors include:

MEK Mutations: The development of secondary mutations within the allosteric binding pocket of MEK1 or MEK2 can prevent the inhibitor from binding effectively, leading to constitutive kinase activity. aacrjournals.orgaacrjournals.orgresearchgate.net

Upstream Gene Amplification: Amplification of mutant oncogenes, such as BRAF or KRAS, can increase the signaling input to a level that overwhelms the MEK inhibitor. aacrjournals.orgaacrjournals.orgaacrjournals.org

RAF Isoform Activation: Similar to BRAFi resistance, upregulation of other pathway components like CRAF can bypass MEK inhibition. oncotarget.com

Feedback Loop Disruption: Inhibition of MEK can disrupt negative feedback loops, leading to the activation of upstream components and reactivation of the pathway. frontiersin.org

Preclinical studies consistently show that cell lines with acquired resistance to MEK inhibitors often remain addicted to the MAPK pathway and are sensitive to direct inhibition of ERK. aacrjournals.orgaacrjournals.orgnih.gov This suggests that downstream blockade at the level of ERK can overcome multiple upstream resistance mechanisms. aacrjournals.org

The combination of BRAF and MEK inhibitors is a standard of care that extends progression-free survival compared to BRAFi monotherapy. nih.gov This dual blockade is designed to prevent or delay the emergence of resistance driven by ERK pathway reactivation. oncotarget.com Despite this strategy, acquired resistance still emerges.

Resistance to combined BRAF/MEK inhibition can occur through:

MAPK Pathway Reactivation: Even with dual inhibition, tumors can acquire alterations that restore ERK signaling. These include activating mutations in NRAS or MEK2 and amplification of the BRAF gene. nih.govresearchgate.net

Bypass Track Activation: Activation of parallel survival pathways, such as the PI3K-Akt pathway, can promote growth independently of MAPK signaling. nih.gov This can be driven by the upregulation of RTKs or loss of the tumor suppressor PTEN. nih.gov

ERK-Dependent Mechanisms: In many cases, resistance to the combination therapy is still linked to the reactivation of ERK, making direct ERK inhibitors like SCH772984 a viable strategy to overcome this resistance. cancerbiomed.orgecancer.org

Table 1: Mechanisms of Acquired Resistance to Upstream MAPK Pathway Inhibitors

Inhibitor Class Resistance Mechanism Pathway Effect Reference(s)
BRAF Inhibitors Secondary NRAS mutations CRAF-mediated MEK/ERK reactivation oncotarget.comaacrjournals.org
BRAF gene amplification/splicing Increased BRAF signaling output mdpi.comaacrjournals.org
RAF isoform switching (CRAF) BRAF-independent MEK/ERK activation mdpi.comamegroups.org
Upregulation of RTKs (PDGFRβ, IGF-1R) Upstream pathway reactivation mdpi.comfrontiersin.org
MEK Inhibitors MEK1/2 allosteric site mutations Prevents inhibitor binding, restores MEK activity aacrjournals.orgaacrjournals.orgresearchgate.net
BRAF or KRAS amplification Increased upstream signaling input aacrjournals.orgaacrjournals.orgaacrjournals.org
Concurrent BRAF/MEK New NRAS or MEK2 mutations MAPK pathway reactivation nih.govresearchgate.net
Inhibitors Activation of PI3K/Akt pathway Bypass of MAPK pathway blockade nih.gov

Cellular and Molecular Determinants of Resistance to SCH772984 HCl

As a direct inhibitor of ERK, SCH772984 was developed to overcome resistance mediated by upstream MAPK pathway reactivation. cancerbiomed.orgecancer.org Preclinical studies have shown that SCH772984 is effective in melanoma models with acquired resistance to BRAF and/or MEK inhibitors where resistance is driven by MAPK pathway reactivation. cancerbiomed.orgnih.gov However, as with other targeted therapies, resistance to SCH772984 can also develop.

Tumors driven by oncogenic RAS mutations are notoriously difficult to treat, and while they are dependent on the MAPK pathway, they exhibit significant heterogeneity in their response and resistance to inhibitors. nih.gov

Rapid Resistance Development: In cellular models of oncogenic RAS-driven cancers, resistance to single-agent ERK inhibitors like SCH772984 can emerge rapidly. nih.gov

Diverse Signaling Rewiring: Kinome profiling of cell lines that have developed resistance to MEK or ERK inhibitors reveals a lack of common signaling rewiring patterns. nih.gov This suggests that the development of resistance in RAS-driven tumors is a highly heterogeneous process, with different cells employing distinct strategies to survive. nih.gov

Lack of Universal Biomarkers: The diverse nature of resistance mechanisms makes it challenging to identify a single predictive biomarker for SCH772984 sensitivity or resistance in this context. researchgate.net While some studies found that most RAS-mutant cell lines were sensitive, others reported widespread resistance to MEK and ERK inhibitors in non-small-cell lung cancer (NSCLC) cell lines. cancerbiomed.orgnih.gov

Tumors can also develop resistance to SCH772984 by activating signaling pathways that operate in parallel to or downstream of ERK, thereby bypassing the need for MAPK signaling for survival and proliferation.

Key MAPK-independent mechanisms include:

PI3K/AKT Pathway Activation: Upregulation of the PI3K/AKT/mTOR pathway is a well-documented bypass track. nih.gov This can occur through the overexpression of RTKs (like PDGFRβ or IGF1R) or the loss of the tumor suppressor PTEN. nih.gov Melanoma cell lines with resistance to BRAF inhibitors driven by RTK upregulation and PI3K/AKT signaling are not sensitive to SCH772984, confirming this as an ERK-independent escape route. nih.gov

ERK Mutations and Amplification: Although directly related to the target, mutations in ERK1 or ERK2 that prevent SCH772984 from binding can confer resistance. aacrjournals.orgresearchgate.netaacrjournals.org Similarly, amplification and overexpression of ERK2 can also lead to resistance. aacrjournals.orgresearchgate.net While this involves the MAPK pathway, it is a direct alteration of the drug's target rather than a parallel pathway activation.

Notch Pathway Activation: In some contexts, poor response to SCH772984 has been associated with concurrent activation of the Notch signaling pathway and loss of PTEN, suggesting that co-targeting ERK and Notch could be a viable therapeutic strategy. oncotarget.com

Receptor Tyrosine Kinase Overexpression: Overexpression of RTKs such as EGFR or ERBB2 has been identified as a mechanism of acquired resistance to ATP-competitive ERK inhibitors. aacrjournals.orgresearchgate.net

Table 2: Cellular and Molecular Determinants of Resistance to this compound

Resistance Category Specific Mechanism Consequence Reference(s)
Target-Based Resistance Mutations in ERK1/2 Prevents inhibitor binding, maintains ERK signaling researchgate.netaacrjournals.org
Amplification/overexpression of ERK2 Increases target level to overcome inhibition aacrjournals.orgresearchgate.net
MAPK Pathway-Independent Upregulation of RTKs (PDGFRβ, IGF1R, EGFR) Activation of parallel PI3K/AKT survival pathway aacrjournals.orgnih.govresearchgate.net
Resistance Loss of PTEN Enhanced PI3K/AKT signaling nih.govoncotarget.com
Activation of Notch pathway Poor response, especially with PTEN loss oncotarget.com
Tumor-Specific Factors Heterogeneity in RAS-driven tumors No common signaling rewiring; diverse escape routes nih.gov

Identification of Compensatory Signaling Pathways (e.g., ERK5 Activity)

The development of resistance to SCH772984 often involves the activation of alternative signaling pathways that bypass the intended therapeutic blockade of ERK1/2. One of the most prominent compensatory mechanisms is the activation of the ERK5 (also known as MAPK7) signaling cascade. aacrjournals.orgunclineberger.org

In BRAF V600E mutant melanoma cell lines, acquired resistance to SCH772984 has been shown to involve the stimulation of the IGF1R–MEK5–Erk5 signaling pathway. aacrjournals.orgfrontiersin.org This activation counteracts the inhibition of ERK1/2, thereby restoring cell proliferation. aacrjournals.org In these resistant cells, while ERK1/2 signaling is downregulated, ERK5 phosphorylation and, in some cases, protein levels are increased. nih.gov Similarly, in pancreatic ductal adenocarcinoma (PDAC) cell lines, treatment with SCH772984 can lead to a compensatory phosphorylation and activation of the MEK5-ERK5 cascade. frontiersin.org This activation has been linked to the stabilization of the MYC oncoprotein, a critical driver of cell growth. unclineberger.orgfrontiersin.org

The activation of ERK5 is not the only escape route. In pancreatic cancer cells, while SCH772984 effectively inhibits the ERK pathway, this can be counteracted by the activation of other survival pathways. oncotarget.com For example, treatment with the natural compound Cucurbitacin B (CuB) was found to paradoxically increase ERK activity through AMPK signaling, suggesting a potential resistance mechanism. oncotarget.com However, when combined, SCH772984 and CuB showed synergistic effects by complementarily inhibiting EGFR, STAT3, and PI3K/Akt/mTOR signaling pathways. oncotarget.com

Furthermore, in gynecological cancers, the activation of the KRAS pathway and the PI3K/Akt/mTOR pathway are significant contributors to resistance against MAPK pathway inhibitors. mdpi.comnih.gov Inhibition of the MAPK pathway can lead to a feedback activation of the PI3K/AKT/mTOR pathway, allowing cancer cells to survive. acs.org This highlights the intricate network of signaling pathways that can be engaged to circumvent the effects of targeted therapies like SCH772984.

Genetic Modifiers of ERK Inhibitor Sensitivity

Genetic alterations are a primary driver of both innate and acquired resistance to SCH772984. These modifiers can directly affect the drug's target or influence parallel signaling pathways.

On-Target Mutations and Amplifications: A key mechanism of acquired resistance is the emergence of mutations within the ERK genes themselves. aacrjournals.org In HCT-116 colorectal cancer cells made resistant to SCH772984 through long-term exposure, a recurrent mutation was identified: a glycine (B1666218) to aspartic acid substitution at position 186 (G186D) in the DFG motif of ERK1. aacrjournals.org This single amino acid change is sufficient to confer resistance by impairing the binding of SCH772984 to the ERK1 protein. aacrjournals.orgmdpi.com Other studies have identified different on-target mutations in both ERK1 and ERK2 that confer resistance to various ATP-competitive ERK inhibitors. aacrjournals.orgresearchgate.net For instance, the ERK2Y36H mutation has been shown to induce resistance to the ERK inhibitor VTX11e. nih.gov

Besides point mutations, the amplification and subsequent overexpression of the ERK2 gene (MAPK1) has been identified as another mechanism of acquired resistance. aacrjournals.orgresearchgate.net This leads to an increased level of the target protein, which can overwhelm the inhibitory capacity of the drug.

Alterations in Other Genes: Genetic alterations outside of the direct drug target also significantly modify sensitivity to SCH772984. A CRISPR knockout screen performed in a KRAS-mutant colorectal cancer cell line identified Protein Phosphatase 6, Catalytic Subunit (PPP6C), as a key modulator of sensitivity to both MEK and ERK inhibitors. nih.gov The loss of PPP6C promoted resistance to SCH772984 by leading to the strong activation of the NF-κB pathway, which can independently drive the expression of cell cycle regulators like cyclin D1. nih.gov

Mutations in genes upstream of ERK, such as KRAS, are also critical determinants of sensitivity. researchgate.net While many KRAS-mutant cell lines are sensitive to SCH772984, the specific mutational context can influence the degree of response. ecancer.org Furthermore, the loss of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway, is another mechanism of resistance to MAPK pathway inhibitors. nih.gov

Table 1: Genetic Modifiers of this compound Sensitivity

Gene Type of Alteration Consequence Cancer Type(s) References
ERK1 (MAPK3) G186D point mutation Impaired drug binding, acquired resistance Colorectal Cancer aacrjournals.org, mdpi.com
ERK2 (MAPK1) Gene amplification/overexpression Increased target protein levels, acquired resistance Various aacrjournals.org, researchgate.net
ERK2 (MAPK1) Y36H point mutation Resistance to ERK inhibitors Colorectal Cancer nih.gov
PPP6C Gene knockout (loss of function) NF-κB pathway activation, acquired resistance Colorectal Cancer nih.gov
KRAS Activating mutations Variable, but can contribute to resistance Pancreatic, Colorectal unclineberger.org, researchgate.net, ecancer.org
PTEN Loss of function Activation of PI3K/AKT pathway, resistance General nih.gov

Strategies for Overcoming Resistance to this compound

Given the diverse mechanisms of resistance, combination therapies have emerged as a primary strategy to enhance the efficacy of SCH772984 and prevent or overcome resistance.

One of the most explored strategies is the combination of SCH772984 with inhibitors of other nodes in the MAPK pathway or in parallel pathways. For instance, combining SCH772984 with MEK inhibitors like cobimetinib (B612205) has been shown to result in stronger suppression of the MAPK pathway and overcome pathway reactivation. plos.org This dual blockade can lead to greater anti-tumor activity than either agent alone. plos.org

Targeting the compensatory signaling pathways activated upon ERK inhibition is another key approach. As the IGF1R–MEK5–Erk5 pathway is a major escape route, combining SCH772984 with an IGF1R inhibitor, such as linsitinib, has been shown to block Erk5 activation and decrease the growth of resistant melanoma cells. aacrjournals.orgfrontiersin.org Similarly, as ERK5 activation can be driven by SRC, combining SCH772984 with SRC inhibitors like saracatinib (B1683781) has also been proposed. frontiersin.org In pancreatic cancer, where ERK5 activation also plays a role, combining an ERK inhibitor with an ERK5 inhibitor is suggested as a potential therapeutic solution. unclineberger.org

Given the crosstalk with the PI3K/Akt/mTOR pathway, combining SCH772984 with PI3K/mTOR inhibitors represents a rational strategy. acs.org Synergistic cytotoxic effects have been observed in high-grade serous ovarian cancer cells when SCH772984 was combined with the dual PI3K/mTOR inhibitor dactolisib. mdpi.comnih.gov This combination can effectively shut down both the MAPK and PI3K survival signals. acs.org

Other innovative combinations are also under investigation. In KRAS-mutant cancers, inhibiting the Mediator kinase complex (CDK8/19) with agents like Senexin A has been shown to prevent the transcriptional plasticity that allows cells to adapt and become resistant to SCH772984. biorxiv.orgresearchgate.net Additionally, adding BCL2-family inhibitors like navitoclax (B1683852) to a MEK-PI3K inhibitor regimen has been found to overcome acquired resistance, suggesting a potential three-drug combination involving an ERK inhibitor. nih.gov

Table 2: Investigated Strategies to Overcome Resistance to this compound

Combination Agent/Strategy Target/Mechanism of Action Rationale References
MEK Inhibitors (e.g., cobimetinib) Inhibit MEK1/2 Dual MAPK pathway blockade to overcome reactivation plos.org
IGF1R Inhibitors (e.g., linsitinib) Inhibit Insulin-like Growth Factor 1 Receptor Block compensatory activation of the MEK5-ERK5 pathway aacrjournals.org, frontiersin.org
ERK5 Inhibitors Inhibit ERK5 kinase activity Directly target the key compensatory ERK5 signaling pathway unclineberger.org, frontiersin.org
PI3K/mTOR Inhibitors (e.g., dactolisib) Inhibit PI3K and mTOR kinases Block parallel survival signaling pathway mdpi.com, acs.org, nih.gov
SRC Inhibitors (e.g., saracatinib) Inhibit SRC tyrosine kinase Block upstream activation of the compensatory ERK5 pathway frontiersin.org
Mediator Kinase (CDK8/19) Inhibitors (e.g., Senexin A) Inhibit transcriptional regulators Prevent transcriptional adaptation and plasticity leading to resistance biorxiv.org, researchgate.net
BCL2-Family Inhibitors (e.g., navitoclax) Promote apoptosis Overcome resistance by lowering the threshold for cell death nih.gov

Combination Therapeutic Strategies Involving Sch772984 Hcl

Vertical Pathway Inhibition within the RAF-MEK-ERK Cascade

Vertical inhibition, which involves targeting multiple nodes within the same signaling cascade, is a promising approach to achieve a more profound and durable suppression of the RAF-MEK-ERK pathway.

Combination with BRAF Kinase Inhibitors

In BRAF-mutant melanomas, the combination of SCH772984 with BRAF inhibitors has shown synergistic effects. nih.gov Studies have demonstrated that this combination can significantly delay the onset of acquired resistance in vitro. nih.gov In melanoma cell lines with acquired resistance to the BRAF inhibitor vemurafenib (B611658), sensitivity to SCH772984 was observed in cases where resistance was driven by MAPK pathway reactivation. nih.gov The combination of a RAF inhibitor and SCH772984 has been shown to more strongly suppress ERK signaling compared to either agent alone. nih.gov This enhanced suppression of downstream signaling, including phosphorylation of RSK and MYC, contributes to the combination's anti-proliferative effects. nih.gov

Parameter Finding Reference
Cell Lines BRAF-mutant melanoma nih.gov
Combination Vemurafenib (BRAF inhibitor) + SCH772984 nih.gov
Effect Synergistic activity and delayed onset of acquired resistance nih.gov
Resistant Models Vemurafenib-resistant melanoma cells with MAPK reactivation nih.gov
Response Sensitive to SCH772984 nih.gov
Signaling Stronger suppression of ERK signaling with RAFi/ERKi combination nih.gov

Combination with MEK Kinase Inhibitors

The combination of SCH772984 with MEK inhibitors has also been explored as a strategy to overcome resistance. While single-agent MEK or ERK inhibitors often lead to rapid resistance, their combination has been shown to completely block the emergence of resistance in multiple oncogenic RAS-driven cellular models. mdpi.com However, if cancer cells have already developed resistance to either a MEK inhibitor or an ERK inhibitor, the combination therapy is frequently ineffective. mdpi.com Interestingly, some studies suggest that a combination of a type II RAF inhibitor with a MEK inhibitor may be superior to a RAF inhibitor plus SCH772984 in preventing and overcoming acquired MEK inhibitor resistance, which is attributed to the stabilization of the RAF/MEK complex and uncoupling of MEK/ERK interactions. aacrjournals.org

Parameter Finding Reference
Cellular Models Oncogenic RAS-driven mouse and human cells mdpi.com
Combination GDC-0623 (MEK inhibitor) + SCH772984 mdpi.com
Effect Completely blocks the emergence of resistance to either single agent mdpi.com
Pre-existing Resistance Ineffective if cells are already resistant to a MEK or ERK inhibitor mdpi.com
Alternative Combination Type II RAF inhibitor + MEK inhibitor may be superior to RAFi + ERKi aacrjournals.org

Synergistic Effects in Models of Acquired Resistance

SCH772984 has demonstrated significant activity in various models of acquired resistance to MAPK pathway inhibitors. It has shown the ability to inhibit MAPK signaling and cell proliferation in tumor cells resistant to BRAF inhibitors, MEK inhibitors, and even concurrent treatment with both. nih.gov This efficacy is linked to its unique mechanism of action, which includes inhibiting both the kinase activity of ERK and the MEK-mediated phosphorylation of ERK. aacrjournals.orgnih.gov This dual action is thought to more completely suppress MAPK pathway signaling, which is often reactivated in resistant tumors. guidetopharmacology.org In BRAF-mutant melanoma cells, resistance to BRAF and MEK inhibitors mediated by the protein kinase CK2α could be overcome by direct ERK inhibition with SCH772984. researchgate.net

Resistance Model Finding Reference
BRAF inhibitor resistanceSCH772984 effectively inhibits MAPK signaling and cell proliferation. nih.gov
MEK inhibitor resistanceSCH772984 effectively inhibits MAPK signaling and cell proliferation. nih.gov
Concurrent BRAF and MEK inhibitor resistanceSCH772984 effectively inhibits MAPK signaling and cell proliferation. nih.gov
CK2α-mediated resistance to BRAF/MEK inhibitorsSCH772984 overcomes this resistance. researchgate.net

Combination with Non-MAPK Pathway Targeted Agents

Targeting parallel survival pathways that can be activated as a resistance mechanism to MAPK inhibition is another critical strategy.

Synergy with Notch Pathway Antagonists

In BRAF-V600E melanomas, concurrent loss of PTEN and activation of the Notch pathway has been associated with a poor response to SCH772984. oncotarget.com Research has shown that co-inhibition of Notch and ERK can decrease the viability of these melanoma cells. oncotarget.com Specifically, the use of a gamma-secretase inhibitor, which blocks Notch pathway activation, in combination with SCH772984, potentiated tumor cell killing in 3D spheroid assays and a xenograft model of melanoma. oncotarget.com These findings suggest that for a subset of melanomas, a combination strategy targeting both the MAPK and Notch pathways may be beneficial. oncotarget.com

Tumor Type Resistance Mechanism Combination Effect Reference
BRAF-V600E MelanomaConcurrent PTEN loss and Notch pathway activationSCH772984 + Gamma Secretase Inhibitor (RO4929097)Decreased cell viability and potentiated tumor cell killing oncotarget.com

Interaction with PI3K/Akt/mTOR Pathway Modulators

The PI3K/Akt/mTOR pathway is a crucial survival pathway that is often co-activated with the MAPK pathway in cancer. In pancreatic cancer cells, the natural product Cucurbitacin B (CuB) was found to inhibit the PI3K/Akt/mTOR pathway but also activate ERK signaling. oncotarget.com This compensatory ERK activation suggests a mechanism of resistance to CuB. oncotarget.com Consequently, combining CuB with SCH772984 resulted in synergistic anti-cancer effects, including growth inhibition and apoptosis, both in vitro and in vivo. oncotarget.com The combination led to a more comprehensive blockade of signaling pathways, including EGFR, STAT3, ERK, and PI3K/Akt/mTOR. oncotarget.com This highlights the potential of co-targeting the MAPK and PI3K/Akt/mTOR pathways to achieve a more potent therapeutic response.

Tumor Type Agent 1 Agent 2 Combined Effect Reference
Pancreatic CancerCucurbitacin B (CuB)SCH772984Synergistic growth inhibition and apoptosis oncotarget.com
Signaling Impact Complementary inhibition of EGFR, STAT3, ERK, and PI3K/Akt/mTOR pathways oncotarget.com

Synergistic Effects with STAT3 Pathway Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical mediator of tumor cell proliferation, survival, and invasion. Its inhibition in combination with MAPK pathway blockade represents a rational therapeutic strategy. Research in pancreatic cancer has shown that while the natural compound Cucurbitacin B can inhibit STAT3 signaling, it can also paradoxically lead to the activation of ERK. oncotarget.com This compensatory activation of ERK may limit the therapeutic efficacy of STAT3 inhibition alone. oncotarget.comnih.gov

The combination of SCH772984 with a STAT3 inhibitor like Cucurbitacin B addresses this feedback mechanism directly. In pancreatic cancer cell lines, this combination results in a potent synergistic effect. oncotarget.comnih.gov The co-administration of SCH772984 and Cucurbitacin B leads to a more comprehensive shutdown of key oncogenic signaling pathways, including EGFR, PI3K/Akt/mTOR, and STAT3, in addition to the direct inhibition of ERK. oncotarget.comoncotarget.com This multi-pronged attack prevents the cancer cells from utilizing ERK activation as an escape route, leading to enhanced cell death and significant inhibition of tumor growth in preclinical models. nih.govoncotarget.com

Co-targeting with Phenformin (B89758) in Melanoma

In neurofibromin 1 (NF1)-mutant melanoma, where ERK signaling is a key driver, SCH772984 has shown promise, but its efficacy as a single agent can be limited. nih.gov Combining SCH772984 with the biguanide (B1667054) phenformin has demonstrated potent synergy in this melanoma subtype. nih.govspandidos-publications.commdpi.com This combination cooperatively induces apoptosis and more effectively suppresses the mTOR signaling pathway, a known effector of NF1 loss, than either drug alone. nih.govscience.gov

Mechanistically, the two compounds exert complementary effects on cellular metabolism. Treatment with SCH772984 alone causes an increase in the oxygen consumption rate (OCR), suggesting that the cancer cells become more reliant on oxidative phosphorylation (OXPHOS) for energy. nih.gov Phenformin, an inhibitor of complex I of the mitochondrial respiratory chain, directly counteracts this adaptive metabolic shift by decreasing the OCR. nih.govscience.gov

Furthermore, SCH772984 treatment can promote the expansion of a subpopulation of slow-cycling, treatment-resistant melanoma cells positive for the H3K4 demethylase KDM5B. nih.gov Phenformin effectively suppresses this KDM5B-positive population, thereby reducing the emergence of SCH772984-resistant clones in long-term studies. nih.govresearchgate.net This dual targeting of both signaling and metabolic vulnerabilities, as well as distinct cancer cell subpopulations, provides a strong rationale for the clinical investigation of this combination in NF1-mutant melanoma. nih.gov

Table 1: Synergistic Effects of SCH772984 and Phenformin in NF1-Mutant Melanoma

FindingEffect of SCH772984 AloneEffect of Phenformin AloneCombined Effect (SCH772984 + Phenformin)Reference
Cell Viability InhibitionInhibitionPotent Synergy, Enhanced Reduction nih.gov
Apoptosis InductionInductionCooperative and Accelerated Induction spandidos-publications.commdpi.com
mTOR Signaling Partial SuppressionPartial SuppressionFull Suppression nih.govspandidos-publications.com
Oxygen Consumption IncreasedDecreasedDecreased nih.gov
KDM5B+ Cells ExpansionSuppressionSuppression of Resistant Population nih.gov

Efficacy with Natural Compounds (e.g., Cucurbitacin B)

The addition of SCH772984 to Cucurbitacin B treatment creates a powerful synergistic interaction by blocking this escape mechanism. nih.gov This combination has been shown to significantly enhance the cytotoxic effects on pancreatic cancer cells compared to either agent used individually. nih.govoncotarget.com The dual treatment leads to a more profound inhibition of multiple critical survival pathways, including EGFR, PI3K/Akt/mTOR, and STAT3, ultimately resulting in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. oncotarget.comnih.gov In preclinical xenograft models of pancreatic cancer, the combination of Cucurbitacin B and SCH772984 resulted in a substantial 85% inhibition of tumor growth, a significantly greater effect than that observed with either compound alone. oncotarget.comnih.gov

Table 2: In Vivo Tumor Growth Inhibition with SCH772984 and Cucurbitacin B

Treatment GroupTumor Growth Inhibition (%)Reference
Vehicle Control0% nih.gov
Cucurbitacin B Alone36.2% nih.gov
SCH772984 Alone45.3% nih.gov
Cucurbitacin B + SCH77298485.0% oncotarget.comnih.gov

Investigation of Synthetic Lethality Interactions

Synthetic lethality occurs when the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone does not. This concept provides a powerful framework for cancer therapy, aiming to selectively kill cancer cells that have a specific mutation (e.g., in an oncogene) by inhibiting a second, synthetically lethal partner gene.

Cooperation with SHOC2 Depletion in RAS-Driven Cancers

The RAS-MAPK pathway is a critical effector of oncogenic RAS signaling. nih.gov Genome-scale CRISPR-Cas9 screens have been employed to identify genes that cooperate with MAPK pathway inhibition. nih.gov These screens have revealed that in RAS-driven cancers, such as certain pancreatic and lung cancers, the depletion of SHOC2 creates a synthetic lethal vulnerability when combined with MEK inhibitors. nih.gov

SHOC2 is a scaffold protein that positively regulates MAPK signaling. nih.gov Its depletion disrupts survival pathways that are typically activated as a feedback response to MEK inhibition. nih.gov This finding nominates SHOC2 as a high-potential target for combination therapy. Given that SCH772984 targets ERK, the kinase immediately downstream of MEK, the principle of combining SHOC2 depletion with MAPK pathway blockade is highly relevant and suggests a potential synthetic lethal interaction with ERK inhibitors as well. nih.govnih.gov

Exploration of Novel Synthetic Lethal Partners

The search for novel synthetic lethal partners for ERK inhibitors like SCH772984 is an active area of research, largely driven by functional genomic screening technologies such as CRISPR. mdpi.comtangotx.com These unbiased, genome-wide screens can identify unexpected vulnerabilities in cancer cells that are dependent on the MAPK pathway.

For instance, CRISPR screens have identified that the loss of DUSP6, a phosphatase that negatively regulates ERK, can create a synthetic lethal interaction with the drug nelarabine (B1678015) in certain leukemia contexts. researchgate.net Other research has pointed to epigenetic-based synthetic lethality. For example, the methylation and subsequent silencing of the gene TMEM176A can activate ERK signaling and create a synthetic lethal sensitivity to ATM inhibitors in lung cancer. tandfonline.comresearchgate.net These findings illustrate that novel synthetic lethal interactions for MAPK pathway-dependent cancers can be found across a diverse range of cellular processes, including DNA damage repair and epigenetic regulation. tangotx.comnetrf.org The continued exploration using these powerful screening methods is expected to uncover new combination strategies to enhance the efficacy of ERK inhibitors.

Investigation of Sch772984 Hcl in Non Oncological Biological Contexts

Role in Inflammatory Responses and Sepsis Models

Recent research has illuminated the significant role of the extracellular signal-regulated kinase (ERK) 1/2 inhibitor, SCH772984, in modulating inflammatory processes, particularly in the context of sepsis. Sepsis, a life-threatening condition caused by a dysregulated host response to infection, involves a complex interplay of inflammatory and anti-inflammatory pathways. nih.gov The ERK signaling cascade is a critical component of this response, making it a target for therapeutic intervention.

SCH772984 has demonstrated notable efficacy in mitigating inflammatory responses in cellular models. In studies utilizing the lipopolysaccharide (LPS)-stimulated mouse RAW264.7 macrophage cell line, SCH772984 was identified as an effective blocker of Tumor Necrosis Factor-alpha (TNFα) production. nih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses.

Further investigation through RNA sequencing of SCH772984-treated RAW264.7 cells challenged with LPS revealed a suppression of cellular pathways associated with the immune system. nih.gov This suggests that SCH772984's anti-inflammatory effect is mediated, at least in part, by broad transcriptional changes that dampen the immune response at a cellular level. nih.gov Other studies have shown that in LPS-treated AML12 liver cells, SCH772984 can reverse the increased phosphorylation of ERK1/2 and Forkhead box protein O1 (Foxo1), and attenuate the inhibitory effects of LPS on the expression of key gluconeogenesis enzymes, Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate carboxykinase (PEPCK). scholaris.ca

The in vitro anti-inflammatory effects of SCH772984 have been translated into significant survival benefits in preclinical sepsis models. nih.gov Treatment with SCH772984 improved survival rates in two distinct and highly relevant murine models of sepsis: LPS-induced lethal endotoxemia and cecal ligation and puncture (CLP). nih.govresearchgate.net The CLP model is considered a gold standard in sepsis research as it closely mimics the polymicrobial infection and complex pathophysiology of human sepsis. nih.gov The improved outcomes in these models underscore the potential of ERK1/2 inhibition as a strategy for managing sepsis. nih.gov

Table 1: Effect of SCH772984 on Survival in Murine Sepsis Models

Sepsis ModelTreatment GroupOutcomeReference
LPS-Induced Lethal EndotoxemiaSCH772984Improved Survival nih.govresearchgate.net
Cecal Ligation and Puncture (CLP)SCH772984Improved Survival nih.govresearchgate.net

A key mechanism underlying the protective effects of SCH772984 in sepsis is its ability to modulate the production of critical inflammatory mediators. As noted, the compound effectively blocks the production of TNFα, a primary cytokine involved in systemic inflammation, in vitro. nih.gov In vivo studies have corroborated these findings, demonstrating that SCH772984 treatment significantly reduces the plasma levels of key cytokines and chemokines. researchgate.net

Notably, plasma levels of Chemokine (C-C motif) ligand 2 (Ccl2), also known as Monocyte Chemoattractant Protein-1 (Mcp1), were reduced in septic mice treated with SCH772984. nih.govresearchgate.net Ccl2/Mcp1 is a potent chemokine responsible for recruiting monocytes, memory T cells, and dendritic cells to sites of inflammation. mdpi.com By downregulating these mediators, SCH772984 helps to control the excessive inflammatory cascade that characterizes severe sepsis. nih.gov

Table 2: Modulation of Cytokines by SCH772984 in Sepsis Models

Cytokine/ChemokineExperimental ContextEffect of SCH772984Reference
Tumor Necrosis Factor-alpha (TNFα)In Vitro (LPS-stimulated RAW264.7 cells)Blocked Production nih.gov
Chemokine (C-C motif) ligand 2 (Ccl2/Mcp1)In Vivo (CLP mouse model)Reduced Plasma Levels nih.govresearchgate.net

Transcriptomic analysis of tissues (kidney, lung, liver, and heart) from CLP mice treated with SCH772984 provided broader insights into its mechanism of action. nih.gov These analyses revealed a significant downregulation of pathways related to the immune response. nih.gov This aligns with the observed reduction in pro-inflammatory cytokines and suggests a comprehensive dampening of the systemic immune activation typical of sepsis. nih.gov

Furthermore, the study highlighted a downregulation of pathways associated with platelet activation. nih.gov The interplay between the immune system and the coagulation system, often termed immunothrombosis, is a critical component of sepsis pathophysiology, where excessive platelet activation can contribute to microvascular thrombosis and organ dysfunction. mdpi.com The modulation of these pathways by SCH772984 indicates an influence on both the inflammatory and hemostatic complications of sepsis. nih.gov

In contrast to the downregulation of immune pathways, functional analyses of tissues from SCH772984-treated septic animals showed a significant upregulation of pathways related to extracellular matrix (ECM) organization and retinoic acid signaling. nih.gov The ECM is crucial for maintaining tissue structure and integrity, and its dysregulation is a feature of sepsis-induced organ injury. Upregulation of ECM organization pathways may suggest a role for SCH772984 in promoting tissue repair and restoring homeostasis.

Retinoic acid, a metabolite of vitamin A, is known to play a vital role in cellular differentiation, proliferation, and immune function through the activation of nuclear receptors. frontiersin.org The upregulation of retinoic acid signaling pathways could represent a counter-regulatory mechanism that helps to resolve inflammation and promote recovery from septic injury. nih.gov

Effects on Neural Systems and Pain Pathways

The Mitogen-Activated Protein Kinase (MAPK) family, of which ERK is a key member, is critically involved in regulating neural plasticity and inflammatory responses that contribute to pain sensitization. nih.gov The activation of ERK in the central and peripheral nervous systems is associated with the development and maintenance of pain hypersensitivity in various conditions. nih.govnih.gov

Investigations into the role of SCH772984 have demonstrated its potential as an analgesic agent. In a rat model of tibial osteosarcoma pain, intrathecal injection of SCH772984 produced analgesic effects, indicating its ability to modulate pain signaling within the central nervous system. nih.gov The study found that the compound could relieve mechanical pain sensitivity for up to 15 hours. nih.gov The mechanism is believed to involve the inhibition of the ERK-p90 Ribosomal S6 Kinase (p90RSK)-Fos signaling pathway in the spinal dorsal horn, which is implicated in the formation and maintenance of bone cancer pain. nih.gov These findings suggest that specific inhibition of ERK1/2 by SCH772984 could be a promising strategy for the development of treatments for certain types of chronic pain. nih.gov

Table 3: Analgesic Effect of Intrathecal SCH772984 in a Rat Bone Cancer Pain Model

ParameterObservationProposed MechanismReference
Mechanical Withdrawal Threshold (MWT)Significantly increased, indicating reduced pain sensitivity.Inhibition of the ERK/p90RSK/Fos signaling pathway in the spinal dorsal horn. nih.gov
Duration of ActionAnalgesic effect lasted for approximately 15 hours post-injection.

Analgesic Effects in Preclinical Pain Models (e.g., Bone Cancer Pain)

SCH772984 has been investigated for its potential analgesic effects in preclinical models of bone cancer pain. nih.govnih.gov In studies utilizing a rat model of tibial osteocarcinoma pain, intrathecal administration of SCH772984 demonstrated analgesic properties. nih.govnih.gov The research aimed to explore the influence of the ERK-P90RSK-Fos signaling pathway in bone cancer pain and the effect of inhibiting ERK1/2, key components of the mitogen-activated protein kinases (MAPKs) family, which are activated in the nervous system during bone cancer pain. nih.govnih.gov

The primary measure of pain, the mechanical withdrawal threshold (MWT), was observed before and after administration of the compound. nih.gov Results indicated that intrathecal injection of SCH772984 produced analgesic effects in a dose-dependent manner. nih.gov Specifically, a 10 μg dose was shown to alleviate mechanical pain sensitivity for a duration of up to 15 hours. nih.gov The study also assessed spontaneous pain behaviors, finding that SCH772984 could impact the frequency of spontaneous foot withdrawal and the time spent lifting the foot in the bone cancer pain model. nih.gov These findings suggest that inhibiting ERK1/2 with SCH772984 may effectively relieve bone cancer pain in this preclinical model. nih.gov

Effect of Intrathecal SCH772984 on Mechanical Withdrawal Threshold (MWT) in Rats with Bone Cancer Pain

GroupMeasurementObservationReference
SCH10 (10 µg)Mechanical Withdrawal ThresholdSignificantly relieved mechanical pain sensitivity. nih.gov
SCH10 (10 µg)Duration of EffectAnalgesic effect lasted for approximately 15 hours. nih.gov
General FindingDose-ResponseAnalgesic effects enhanced with increasing dose. nih.gov

Modulation of Neuronal Protein Expression (e.g., Fos protein)

The investigation into SCH772984's mechanism in bone cancer pain models included its effect on the expression of specific neuronal proteins, such as the Fos protein. nih.govnih.gov The Fos protein is often used as a marker for neuronal activation in response to noxious stimuli. nih.gov The study evaluated the expression of Fos protein in the spinal cord dorsal horn using immunofluorescence. nih.gov

Effect of SCH772984 on Fos Protein Expression in Spinal Dorsal Horn

Comparison GroupObservationStatistical SignificanceReference
Bone Cancer Pain Control vs. ShamSignificant increase in Fos immunoreactive neurons.P < 0.01 nih.gov
SCH772984 (10 µg) vs. Bone Cancer Pain Control (at 1 hr)No significant change in the number of Fos immunoreactive neurons.p > 0.05 nih.gov

Influence on Neural Stem Cell Proliferation and Differentiation

Research has explored the role of the MAPK/ERK pathway, which SCH772984 inhibits, in the context of neural stem cells. europeanreview.org Studies using rat neural stem cells indicated that treatment with SCH772984 weakened the proliferation activity of these cells. europeanreview.org

Furthermore, the compound was found to significantly inhibit the differentiation of neural stem cells. europeanreview.org This was determined by analyzing the expression of neuron-specific enolase (NSE), a marker for neuronal differentiation, through immunofluorescence. europeanreview.org The results showed a significant decrease in the number of NSE-positive neurons in the group treated with SCH772984 compared to control groups. europeanreview.org This suggests that the MAPK/ERK pathway, targeted by SCH772984, is closely related to the proliferation and differentiation of neural stem cells. europeanreview.org

Influence of SCH772984 on Neural Stem Cell Properties

Cellular ProcessEffect of SCH772984Marker/Method of DetectionReference
ProliferationEvidently weakened proliferation activity.MTT assay europeanreview.org
DifferentiationSignificantly inhibited differentiation into neurons.Immunofluorescence for Neuron-specific enolase (NSE) europeanreview.org

Regulation of Neurocyte Apoptosis in Cerebral Ischemia Models

The effect of inhibiting the MAPK/ERK pathway with SCH772984 has been studied in the context of neurocyte apoptosis, particularly in models relevant to cerebral infarction. europeanreview.org In a study involving rat neural stem cells, SCH772984 was found to significantly promote the apoptosis of these cells. europeanreview.org

Using flow cytometry with the Annexin V-FITC/PI method to detect apoptosis, researchers observed a marked increase in the apoptosis rate in the group treated with SCH772984. europeanreview.org The study concluded that when the MAPK/ERK pathway is inhibited, neurocyte apoptosis is remarkably increased in a model simulating conditions of cerebral infarction. europeanreview.org This was further supported by an observed increase in the cleaved-caspase 3 protein, a key executioner of apoptosis. europeanreview.org

Effect of SCH772984 on Rat Neural Stem Cell Apoptosis Rate

Treatment GroupApoptosis Rate (Mean ± SD)Statistical Significance (vs. Blank)Reference
Blank Group3.2% ± 0.3%N/A europeanreview.org
Control Group3.5% ± 0.4%Not specified europeanreview.org
SCH772984 Group12.5% ± 1.1%p < 0.05 europeanreview.org

Advanced Research Methodologies Applied to Sch772984 Hcl Studies

Biochemical and Cell-Based Kinase Assays (e.g., TR-FRET, IMAP Enzymatic Assays)

Biochemical and cell-based kinase assays are fundamental in characterizing the potency and selectivity of kinase inhibitors like SCH772984. These assays directly measure the inhibitor's effect on the enzymatic activity of its target kinases.

IMAP Enzymatic Assays: The Immunobilized Metal Affinity-based Phosphorescence (IMAP) assay has been a key tool in determining the in vitro potency of SCH772984. selleckchem.comtargetmol.comselleckchem.com This method involves incubating the purified target kinase (ERK1 or ERK2) with the inhibitor and a substrate peptide in the presence of ATP. selleckchem.comtargetmol.comselleckchem.com The reaction is then stopped, and a solution containing IMAP beads is added. selleckchem.comtargetmol.comselleckchem.com These beads bind to the phosphorylated substrate, and the resulting signal is measured to quantify the extent of kinase inhibition. selleckchem.comtargetmol.com Through this assay, SCH772984 was found to be a potent inhibitor of ERK1 and ERK2, with IC50 values of 4 nM and 1 nM, respectively, in cell-free assays. selleckchem.comapexbt.comkrebshamburg.de

TR-FRET Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer another sensitive method for measuring kinase activity and inhibitor potency. In the context of SCH772984 research, TR-FRET has been used to measure the half-maximal inhibitory concentration (IC50) for both wild-type and mutant forms of ERK1. aacrjournals.org This assay format was also employed to assess the phosphorylation of ERK (Thr202/Tyr204) in cellular lysates, providing a quantitative measure of target engagement within a cellular context. nih.gov For instance, a TR-FRET based competition assay was developed using a clickable probe based on SCH772984 to measure the target occupancy of various ERK1/2 inhibitors. rsc.org

These assays have been instrumental in confirming that SCH772984 is a highly selective and potent inhibitor of ERK1/2, a crucial first step in its characterization as a research tool and potential therapeutic agent. selleckchem.comnih.gov

Cell Viability and Proliferation Assays (e.g., CellTiter-Glo, ViaLight, MTT)

To understand the functional consequences of ERK1/2 inhibition by SCH772984 at the cellular level, a variety of cell viability and proliferation assays are employed. These assays determine the inhibitor's ability to suppress the growth and survival of cancer cells.

CellTiter-Glo Luminescent Cell Viability Assay: This assay measures the amount of ATP present in a cell population, which is directly proportional to the number of metabolically active cells. It has been widely used to assess the anti-proliferative effects of SCH772984 across various cancer cell lines. selleckchem.comtargetmol.comaacrjournals.orgselleck.co.jpcloudfront.net For example, studies have shown that SCH772984 demonstrates EC50 values below 500 nM in a large percentage of BRAF-mutant (88%) and RAS-mutant (49%) tumor cell lines. selleckchem.comselleckchem.com

ViaLight Luminescence Kit: Similar to CellTiter-Glo, the ViaLight assay also quantifies ATP levels to determine cell viability. This method has been utilized in studies where cells were treated with SCH772984 for several days to assess its long-term impact on cell proliferation. selleckchem.comtargetmol.com

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. thermofisher.comnih.govsigmaaldrich.com This assay has been used to evaluate the cytotoxicity of SCH772984 in various cancer cell lines, such as melanoma and those of the nervous system. nih.goveuropeanreview.org

IncuCyte Analysis: This real-time, image-based analysis allows for the continuous monitoring of cell confluence over time, providing dynamic information on cell proliferation. targetmol.comaacrjournals.org It has been used to confirm the anti-proliferative effects of SCH772984 and to study the growth characteristics of cells that have developed resistance to the inhibitor. aacrjournals.org

Assay Principle Application in SCH772984 Studies
CellTiter-Glo Measures ATP levels as an indicator of metabolic activity. selleckchem.comtargetmol.comaacrjournals.orgselleck.co.jpcloudfront.netDetermining the IC50 values for cell proliferation inhibition in various cancer cell lines.
ViaLight Quantifies ATP to assess cell viability. selleckchem.comtargetmol.comAssessing the long-term effects of SCH772984 on cell proliferation.
MTT Measures the reduction of MTT by mitochondrial dehydrogenases in living cells. thermofisher.comnih.govsigmaaldrich.comEvaluating the cytotoxic effects of SCH772984. nih.goveuropeanreview.org
IncuCyte Real-time, automated imaging and analysis of cell confluence. targetmol.comaacrjournals.orgMonitoring the dynamic effects of SCH772984 on cell growth and the emergence of resistance. aacrjournals.org

These assays collectively provide a comprehensive picture of the cytostatic and cytotoxic effects of SCH772984, which are crucial for understanding its therapeutic potential.

Protein Expression and Phosphorylation Analysis (e.g., Western Blotting, Immunofluorescence)

To delve into the molecular mechanisms by which SCH772984 exerts its effects, researchers utilize techniques that allow for the analysis of protein expression and post-translational modifications, particularly phosphorylation.

Western Blotting: This widely used technique is essential for examining the levels of specific proteins and their phosphorylation status. In the context of SCH772984, Western blotting has been instrumental in demonstrating the inhibitor's on-target effects. Studies have consistently shown that treatment with SCH772984 leads to a dose-dependent decrease in the phosphorylation of ERK1/2 and its downstream substrate, RSK (p90 ribosomal S6 kinase). selleckchem.comselleckchem.comresearchgate.netresearchgate.net This confirms that the inhibitor effectively blocks the MAPK signaling pathway. Furthermore, Western blotting has been used to investigate the expression of other key proteins involved in cell cycle regulation and apoptosis, such as cyclin D1 and cleaved-caspase 3. selleckchem.comselleck.co.jpeuropeanreview.org

Immunofluorescence: This imaging technique allows for the visualization of the subcellular localization of specific proteins. In studies involving SCH772984, immunofluorescence has been used to observe the nuclear localization of proteins like NRF1, a transcription factor, and to assess how this is affected by ERK inhibition. biorxiv.org It has also been used to detect neuron-specific markers to study the influence of the MAPK/ERK pathway on the differentiation of neural stem cells. europeanreview.org

These methods provide direct evidence of SCH772984's mechanism of action at the molecular level, confirming its ability to inhibit the intended signaling pathway and providing insights into the downstream consequences of this inhibition.

Gene Expression Profiling (e.g., RNA-Sequencing, qPCR)

To understand the broader impact of SCH772984 on cellular function, researchers employ techniques to analyze changes in gene expression.

RNA-Sequencing (RNA-Seq): This high-throughput sequencing method provides a comprehensive, unbiased view of the transcriptome, allowing for the identification of all genes that are differentially expressed upon treatment with SCH772984. RNA-seq analysis has been used to identify global changes in gene expression in response to ERK inhibition, revealing the downstream transcriptional programs regulated by the MAPK pathway. sci-hub.sescispace.com

Quantitative PCR (qPCR): This technique is used to measure the expression levels of specific genes of interest. Following broader analyses like RNA-seq, qPCR is often used to validate the changes in expression of key genes. In the context of SCH772984, qPCR has been used to confirm the downregulation of genes involved in cell proliferation and to investigate the expression of specific ERK isoforms. europeanreview.org

These gene expression profiling techniques provide a global view of the cellular response to SCH772984, linking the inhibition of the MAPK pathway to downstream changes in gene transcription that ultimately drive the observed phenotypic effects.

Advanced Imaging Techniques in Cellular Models

Advanced imaging techniques are crucial for visualizing the dynamic cellular processes affected by SCH772984 in real-time and at high resolution. These methods go beyond static snapshots to provide a deeper understanding of the inhibitor's effects on cell behavior.

Live-Cell Imaging: This technique allows for the continuous monitoring of living cells over time. In conjunction with fluorescent reporters, live-cell imaging can be used to track various cellular events, such as cell proliferation, migration, and apoptosis, in response to SCH772984 treatment. The IncuCyte system, for example, provides automated, long-term live-cell imaging and analysis, which has been used to assess the real-time growth confluence of cells treated with SCH772984. targetmol.comaacrjournals.org

High-Content Imaging: This automated microscopy and analysis platform enables the quantitative measurement of multiple cellular parameters in a large population of cells. It can be used to assess the effects of SCH772984 on a variety of cellular features, including morphology, protein localization, and the intensity of fluorescent signals, providing a multiparametric view of the cellular response.

Förster Resonance Energy Transfer (FRET) Imaging: FRET-based biosensors can be used to visualize the activity of specific signaling molecules, such as ERK, in living cells. This technique allows for the spatio-temporal dynamics of ERK signaling to be monitored in real-time, providing insights into how SCH772984 affects pathway activity in different subcellular compartments.

These advanced imaging techniques provide a dynamic and detailed view of the cellular consequences of ERK inhibition by SCH772984, complementing the biochemical and molecular data obtained through other methods.

Functional Genomics Screens (e.g., CRISPR-Cas9 for Synthetic Lethality)

Functional genomics screens are powerful tools for identifying genetic vulnerabilities that can be exploited for therapeutic benefit. In the context of SCH772984, these screens can help to identify genes that, when inhibited in combination with ERK blockade, lead to enhanced cell death (synthetic lethality).

CRISPR-Cas9 Screens: The CRISPR-Cas9 system allows for the precise and efficient knockout of genes across the entire genome. By performing a CRISPR screen in the presence of SCH772984, researchers can identify genes whose loss sensitizes cancer cells to ERK inhibition. This approach can uncover novel combination therapy strategies. For instance, a CRISPR screen could identify a parallel survival pathway that becomes essential for cancer cells when the MAPK pathway is blocked by SCH772984.

siRNA/shRNA Screens: Similar to CRISPR screens, screens using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to systematically knock down the expression of genes and identify those that synergize with SCH772984 to induce cell death. These screens have been used to identify novel therapeutic combinations for cancers with specific mutations. aacrjournals.org

Functional genomics screens are a key strategy for identifying rational combination therapies that can overcome resistance to single-agent ERK inhibitors like SCH772984, ultimately leading to more effective cancer treatments.

Kinome Activity Profiling and Signaling Pathway Rewiring Analysis

Cancer cells can develop resistance to targeted therapies by rewiring their signaling pathways. Kinome activity profiling provides a systems-level view of the changes in the activity of hundreds of kinases simultaneously, allowing researchers to understand how cells adapt to ERK inhibition by SCH772984.

Array-Based Kinome Profiling: This technique utilizes arrays of kinase substrates to measure the activity of a large number of kinases in cell lysates. mdpi.commdpi.com By comparing the kinome profiles of sensitive and resistant cells, or cells before and after treatment with SCH772984, researchers can identify compensatory signaling pathways that are activated in response to ERK inhibition. mdpi.commdpi.com Studies have used this approach to show that resistance to ERK inhibitors can be a heterogeneous process without a single common pattern of signaling rewiring. mdpi.com

Phosphoproteomics: This mass spectrometry-based approach provides a global analysis of protein phosphorylation, offering a detailed snapshot of the signaling state of a cell. By comparing the phosphoproteomes of cells treated with SCH772984 to untreated cells, researchers can identify changes in the phosphorylation status of thousands of proteins, revealing the full extent of signaling pathway rewiring. nih.gov This has been used to compare the molecular responses to ERK1/2 inhibitors with those of MEK inhibitors, providing insights into the specificity of these drugs. nih.gov

These powerful techniques provide a global understanding of the complex signaling networks within cancer cells and how they are perturbed by SCH772984. This knowledge is critical for predicting and overcoming drug resistance, and for the development of more effective and durable therapeutic strategies.

Structural Biology Approaches to Kinase-Inhibitor Interactions (e.g., X-ray Crystallography, Surface Plasmon Resonance)

Understanding the precise molecular interactions between SCH772984 and its target kinases, ERK1 and ERK2, is fundamental to explaining its potency and selectivity. Structural biology techniques, particularly X-ray crystallography and Surface Plasmon Resonance (SPR), have been instrumental in elucidating these details.

X-ray Crystallography has provided high-resolution three-dimensional structures of SCH772984 in complex with ERK1 and ERK2. nih.gov These studies revealed a unique binding mode where the inhibitor spans across the ATP-binding site and induces an allosteric pocket that is not present in either the active or inactive states of the kinase. nih.gov The inhibitor's pyridine-indazole core engages with the kinase hinge region, while an extended piperazine-phenyl-pyrimidine portion forms an intricate network of interactions across the ATP binding site. nih.gov This distinct binding mechanism contributes to its high selectivity. nih.gov

Crystallographic studies have also been crucial in understanding mechanisms of acquired resistance. The crystal structures of ERK2 mutants, such as Y36H and G37C, which confer resistance to SCH772984, have been solved. bdjn.org The Y36H mutation causes a rearrangement of amino acid side chains that physically blocks the inhibitor from accessing its binding pocket. bdjn.org In the G37C mutant, the mutation induces a rigidity in the glycine-rich loop that interferes with inhibitor binding. bdjn.org

Surface Plasmon Resonance (SPR) is a biophysical technique used to measure the binding kinetics (the rates of association and dissociation) between an inhibitor and its target protein. SPR analyses have confirmed the direct, high-affinity binding of SCH772984 to ERK1/2. reactionbiology.comresearchgate.net These studies provide quantitative data on the inhibitor's binding affinity (K_D) and residence time on the target, which are critical parameters for its pharmacological activity. nih.gov For instance, SPR data collected on a Biacore instrument using single-cycle kinetics can be analyzed with a 1:1 kinetic binding model to determine these values. reactionbiology.com Interestingly, SCH772984 demonstrates slow dissociation from ERK2, a property that contributes to its potent and sustained inhibitory activity in cells. researchgate.net

TechniqueKinasePDB IDKey Findings
X-ray CrystallographyERK14QBBRevealed a conserved, intricate binding mode across the ATP binding site, inducing a unique P-loop pocket. nih.gov
X-ray CrystallographyERK24QBA / 6OPIDemonstrated a unique binding mechanism, distinct from other kinase inhibitors, contributing to high selectivity. nih.govbdjn.org
X-ray CrystallographyERK2 Y36H MutantNot specifiedShowed conformational changes in the Gly-rich loop and helix C, blocking inhibitor access and conferring resistance. bdjn.org
X-ray CrystallographyERK2 G37C MutantNot specifiedRevealed that mutation-induced rigidity in dihedral angles plays a major role in inhibitor resistance. bdjn.org
Surface Plasmon Resonance (SPR)MAPK1 (ERK2)Not applicableConfirmed direct binding and allowed for the analysis of binding kinetics (association/dissociation rates). reactionbiology.com
Kinetic Competition AssayERK2 (unphosphorylated and phosphorylated)Not applicableSCH772984 binds with nearly equal high affinity to both inactive (0P-ERK2) and active (2P-ERK2) forms of the kinase. nih.gov

Development and Characterization of Resistant Cell Lines

A critical aspect of preclinical drug development is to anticipate and understand the mechanisms by which cancer cells might develop resistance. To this end, researchers have developed cell lines with acquired resistance to SCH772984. This is typically achieved by culturing sensitive cancer cell lines in the presence of gradually increasing concentrations of the inhibitor over several months. aacrjournals.orgaacrjournals.org

For example, a KRAS-mutant colorectal cancer cell line, HCT-116, was made resistant to SCH772984 through serial passaging in escalating drug concentrations for over four months. aacrjournals.org Similarly, BRAF V600E mutant melanoma cells (A375) were made resistant by exposing them to increasing levels of SCH772984, starting from 5 nmol/L and reaching full resistance at 200 nmol/L. aacrjournals.org These resistant cell lines maintain their resistant phenotype even after being grown without the drug for extended periods, indicating a stable resistance mechanism. aacrjournals.org

Characterization of these resistant cells has uncovered several potential resistance mechanisms:

Activation of Alternative Pathways: In BRAF V600E melanoma cells resistant to SCH772984, activation of the MEK5-Erk5 signaling pathway was identified as a compensatory mechanism that allows cells to bypass the ERK1/2 blockade. aacrjournals.org

Reactivation of the MAPK Pathway: In some contexts, resistance to BRAF or MEK inhibitors is driven by the reactivation of the MAPK pathway itself through various means, such as BRAF amplification or NRAS mutations. sanguinebio.comnih.gov Many of these cell lines with reactivated MAPK signaling remain sensitive to the direct ERK inhibition by SCH772984. nih.govnih.gov

Induction of Autophagy: In some RAS-mutant cancers, the induction of autophagy, a cellular recycling process, has been suggested as a potential mechanism of resistance to ERK inhibition with SCH772984. unc.edu However, in HRAS-mutant head and neck squamous cell carcinoma lines, while SCH772984 did induce autophagy, preventing this process did not increase cell death, suggesting it was not the primary resistance mechanism in that context. unc.edu

Parental Cell LineCancer TypeMethod of Resistance InductionObserved Resistance Mechanism
HCT-116Colorectal Cancer (KRAS mutant)Serial passaging with increasing SCH772984 concentrations (0.1–2 μmol/L) over ~4-8 months. aacrjournals.orgMAPK downstream transcriptional activity becomes insensitive to ERK inhibition. aacrjournals.org
A375Melanoma (BRAF V600E)Sequential increases of SCH772984 from 5 nmol/L up to 200 nmol/L. aacrjournals.orgActivation of the alternative MEK5-Erk5 pathway. aacrjournals.org
Various Melanoma Lines (e.g., M395, M397, M249)Melanoma (BRAF V600E)Acquired resistance to Vemurafenib (B611658) (BRAF inhibitor). nih.govThese lines, with resistance driven by MAPK pathway reactivation (BRAF splice variants, NRAS mutation), remained sensitive to SCH772984. nih.gov
HRAS-mutant HNSCC linesHead and Neck Squamous Cell CarcinomaNot applicable (investigation of intrinsic resistance mechanisms).Induction of autophagic flux was observed upon SCH772984 treatment, but was not confirmed to be a functional resistance mechanism. unc.edu

Orthotopic and Patient-Derived Xenograft (PDX) Models for In Vivo Studies

To evaluate the efficacy of SCH772984 in a more clinically relevant setting, researchers employ advanced in vivo models such as orthotopic xenografts and patient-derived xenografts (PDX).

Orthotopic Xenograft Models involve implanting human cancer cells into the corresponding organ in an immunodeficient mouse (e.g., pancreatic cancer cells into the mouse pancreas). These models better replicate the tumor microenvironment and metastatic patterns of human cancer compared to standard subcutaneous models. apexbt.comthno.org SCH772984 has been evaluated in orthotopic models of pancreatic and liver cancer. apexbt.comthno.org For example, in an orthotopic model of hepatocellular carcinoma (HCC), treatment with an ERK inhibitor like SCH772984 was shown to affect tumor progression. thno.org

Patient-Derived Xenograft (PDX) Models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. researchgate.netfrontiersin.org These models are considered high-fidelity because they retain the genetic and histological characteristics of the original patient tumor, including its heterogeneity. researchgate.netfrontiersin.org The efficacy of SCH772984 has been assessed in PDX models of various cancers, including pancreatic cancer. researchgate.net In two patient-derived orthotopic xenograft models of pancreatic cancer (Panc253 and Panc265), treatment regimens including SCH772984 dramatically inhibited primary tumor growth and the number of metastatic lesions. researchgate.net These advanced models are invaluable for predicting clinical response and for studying the effects of inhibitors like SCH772984 on tumors that closely mirror human disease. researchgate.netlarvol.com

Model TypeCancer TypeModel Name/IdentifierKey Findings
Orthotopic Patient-Derived XenograftPancreatic CancerPanc253, Panc265Combination therapy including SCH772984 dramatically inhibited tumor growth and metastasis. researchgate.net
Orthotopic XenograftHepatocellular Carcinoma (HCC)PLC/PRF/5, MHCC97H cellsUsed to demonstrate that ERK1/2-ETS1 signaling was indispensable for IGF2-induced BACH1 expression, a pathway targetable by SCH772984. thno.org
Subcutaneous XenograftPancreatic Ductal Adenocarcinoma (PDAC)HPAC, HPAF-IISCH772984 treatment caused tumor regression (HPAC) or impaired progression (HPAF-II) in established tumors. nih.gov
Patient-Derived Xenograft (PDX)Primary Liver CancerPLC-derived organoids and subsequent xenograftsIdentified SCH772984 as a potential therapeutic agent for primary liver cancer through drug screening on these models. researchgate.net
Patient-Derived Xenograft (PDX)Bladder CancerNot specifiedPDX models are highlighted as superior for recapitulating cancer characteristics and predicting drug response. researchgate.net

Future Directions and Unanswered Research Questions

Identifying Predictive Biomarkers for SCH772984 HCl Sensitivity

To maximize the clinical benefit of this compound, it is crucial to identify patients who are most likely to respond to the treatment. This requires the identification and validation of robust predictive biomarkers.

Current research suggests that mutations in the BRAF and NRAS genes are associated with sensitivity to SCH772984. nih.govnih.gov Specifically, mutations at the NRAS-Q61 codon have been linked to increased sensitivity. nih.gov In blood cancers, mutations in the ASXL1 gene and the presence of the BCR/ABL translocation have also been associated with higher sensitivity. nih.gov Furthermore, gene expression signatures may serve as an alternative to mutation-based biomarkers. nih.gov For instance, the expression of genes like SPRY2 and ETV4 has been suggested as indicative of sensitivity to MAPK pathway inhibitors. nih.govbiorxiv.org Conversely, a high level of NF-κB signaling and low expression of the MITF transcription factor have been associated with intrinsic resistance. aacrjournals.org The pro-inflammatory cytokine IL-8 has also been investigated as a potential biomarker for monitoring the therapeutic effect of ERK inhibitors. google.com

Future efforts should be directed towards:

Integrated "omics" approaches: Combining genomic, transcriptomic, and proteomic data from large patient cohorts to discover and validate new predictive biomarkers.

Liquid biopsy analysis: To non-invasively monitor tumor evolution and the emergence of resistance biomarkers over time.

Functional validation: Of putative biomarkers to establish a causal link between the marker and drug sensitivity.

Potential Biomarker Association with this compound Sensitivity Cancer Type(s)
BRAF V600E MutationIncreased Sensitivity nih.govnih.govMelanoma, Colorectal Cancer nih.gov
NRAS Q61 MutationIncreased Sensitivity nih.govMelanoma nih.gov
ASXL1 MutationIncreased Sensitivity nih.govBlood Cancers nih.gov
BCR/ABL TranslocationIncreased Sensitivity nih.govBlood Cancers nih.gov
High SPRY2 ExpressionIncreased Sensitivity nih.govbiorxiv.orgVarious Cancers
High ETV4 ExpressionIncreased Sensitivity biorxiv.orgVarious Cancers
Low MITF Expression/High NF-κBIntrinsic Resistance aacrjournals.orgMelanoma aacrjournals.org
IL-8 LevelsMonitoring Therapeutic Effect google.comVarious Cancers google.com

Optimizing Combination Therapy Rationale and Synergistic Interactions

Combining this compound with other therapeutic agents is a promising strategy to enhance efficacy, overcome resistance, and reduce the likelihood of relapse. patsnap.com

Studies have shown synergistic effects when SCH772984 is combined with:

BRAF inhibitors (e.g., Vemurafenib (B611658), Dabrafenib): In BRAF-mutant melanoma, this combination has been shown to be synergistic and can delay the onset of acquired resistance. nih.govgoogle.com

PI3K/mTOR inhibitors (e.g., VS-5584, Dactolisib): This combination has demonstrated synergistic antitumor interactions in preclinical models of pancreatic and gynecological cancers by concurrently blocking two key signaling pathways. oncotarget.comnih.govmdpi.com

Other agents: Synergistic effects have also been observed with the natural product Cucurbitacin B in pancreatic cancer and with the biguanide (B1667054) phenformin (B89758) in NF1-deficient cancers. nih.govoncotarget.comresearchgate.net

Future research should aim to:

Systematically screen for synergistic drug combinations: Utilizing high-throughput screening platforms to identify novel effective combinations.

Elucidate the molecular mechanisms of synergy: To understand how different drugs cooperate to kill cancer cells.

Design rational clinical trials: Based on strong preclinical evidence to evaluate the safety and efficacy of promising combination therapies.

Exploring Additional Therapeutic Applications Beyond Oncology

While the primary focus of this compound has been on cancer, the central role of the MAPK/ERK pathway in other diseases suggests broader therapeutic potential. patsnap.compatsnap.com Dysregulation of ERK signaling is implicated in a variety of non-oncological conditions.

Potential future applications for ERK inhibitors like this compound include:

Inflammatory and Autoimmune Diseases: The MAPK pathway is a key regulator of inflammatory responses. google.com

Neurodegenerative Disorders: Aberrant ERK signaling has been linked to the pathology of certain neurodegenerative diseases. patsnap.com

Cardiovascular Diseases: The ERK pathway is involved in cardiac hypertrophy and other cardiovascular processes. patsnap.com

Further preclinical and clinical investigations are needed to explore the efficacy and safety of this compound in these and other non-cancerous conditions.

Investigating Epigenetic and Transcriptomic Signatures of Response

The response to this compound is not solely determined by genetic mutations. Epigenetic and transcriptomic factors play a crucial role in modulating drug sensitivity and resistance. biorxiv.org

Research has begun to uncover gene expression signatures that correlate with sensitivity to ERK inhibitors. For example, a mesenchymal gene expression pattern in KRAS-mutant cell lines has been associated with reduced sensitivity. aacrjournals.org In contrast, high expression of DUSP6 has been linked to increased sensitivity. aacrjournals.org The dual-mechanism of action of SCH772984, inhibiting both the catalytic activity and the phosphorylation of ERK, leads to a more comprehensive inhibition of ERK target genes compared to purely catalytic inhibitors. aacrjournals.org

Future studies should focus on:

Characterizing the epigenetic landscape: Of sensitive versus resistant tumors to identify key epigenetic modifications (e.g., DNA methylation, histone modifications) that influence drug response.

Longitudinal transcriptomic analysis: To track changes in gene expression during treatment and upon the development of resistance.

Integrating multi-omics data: To build comprehensive models that predict response based on a combination of genetic, epigenetic, and transcriptomic features.

Comparative Studies with Other ERK1/2 Inhibitors and Analogs

This compound is one of several ERK1/2 inhibitors that have been developed, each with its own unique properties. portlandpress.com Comparative studies are essential to understand the relative advantages and disadvantages of these different compounds.

For instance, SCH772984 is described as a dual-mechanism inhibitor, meaning it both blocks the phosphorylation of ERK by MEK and inhibits its catalytic activity. aacrjournals.orgaacrjournals.org This is in contrast to catalytic ERK inhibitors (catERKi) like GDC-0994 and LY3214996. aacrjournals.orgaacrjournals.org This dual action may lead to a more profound and sustained inhibition of the MAPK pathway. aacrjournals.org Interestingly, some studies have shown that certain ERK inhibitors, including SCH772984, can induce the degradation of ERK2 but not ERK1. portlandpress.com

Future comparative research should include:

Head-to-head preclinical studies: Comparing the efficacy, selectivity, and resistance profiles of different ERK inhibitors in various cancer models.

Structural and biophysical analyses: To understand the molecular basis for the different mechanisms of action and binding modes of various inhibitors. rcsb.orgportlandpress.com

Pharmacokinetic and pharmacodynamic comparisons: To evaluate the in vivo properties of different ERK inhibitors. aacrjournals.org

Structural Optimization for Enhanced Pharmacological Profiles in Preclinical Models

While this compound has demonstrated potent antitumor activity, there is always room for improvement in its pharmacological properties. Structural optimization can lead to the development of next-generation ERK inhibitors with enhanced efficacy, selectivity, and safety profiles.

The development of novel ATP-independent ERK inhibitors represents one such avenue, potentially offering greater specificity and reduced off-target effects. umventures.org By targeting substrate docking domains rather than the ATP-binding pocket, these inhibitors could overcome some of the limitations of current ATP-competitive drugs. umventures.org

Key areas for future structural optimization include:

Improving metabolic stability and bioavailability: To enhance drug exposure and efficacy in vivo. oncotarget.com

Increasing selectivity: To minimize off-target effects and improve the therapeutic window.

Overcoming resistance mutations: Designing new analogs that can effectively inhibit mutated forms of ERK.

Through continued research in these key areas, the full potential of this compound and the broader class of ERK inhibitors can be realized, ultimately leading to improved outcomes for patients with cancer and other diseases.

Q & A

Q. What are the recommended concentrations of SCH772984 HCl for in vitro studies, and how are these determined?

this compound exhibits cellular efficacy in BRAF-, NRAS-, or KRAS-mutant tumor cells with EC50 values below 500 nM. For G1-phase cell cycle arrest, a concentration of 300 nM over 24–48 hours is effective in sensitive melanoma cells . To determine optimal dosing, researchers should perform dose-response assays (e.g., MTT or clonogenic assays) using a range of 10–1000 nM, followed by Western blot validation of ERK/RSK phosphorylation inhibition .

Q. How can researchers validate target inhibition (ERK1/2) by this compound in cell lines?

Target inhibition is confirmed via Western blot analysis of phosphorylated ERK1/2 (p-ERK) and downstream effectors like RSK. For example, in LOX BRAFV600E melanoma cells, this compound reduces p-ERK and p-RSK levels within 1–24 hours of treatment . Include controls for compensatory MEK phosphorylation (p-MEK) to assess feedback signaling .

Q. What in vivo dosing regimens are effective for this compound in xenograft models?

In BRAFV600E melanoma xenografts, 12.5–50 mg/kg administered twice daily for 14 days achieves 98% tumor regression. For KRAS-mutant pancreatic models (e.g., MiaPaCa), 50 mg/kg twice daily yields 36% tumor regression. Monitor tumor ERK phosphorylation via immunohistochemistry to confirm target engagement .

Advanced Research Questions

Q. How does this compound overcome resistance to BRAF or MEK inhibitors?

this compound inhibits both ERK1/2 catalytic activity and feedback activation of upstream kinases. In PLX4032-resistant BRAF-mutant melanoma and GSK1120212-resistant KRAS-mutant colorectal cancer cells, this compound restores proliferation inhibition by bypassing upstream mutations. Validate using phospho-proteomic arrays (RPPA) to track MAPK pathway reactivation .

Q. What experimental designs are optimal for studying this compound synergies with other inhibitors?

Use combination index (CI) analysis via isobologram plots. For example, this compound synergizes with trametinib (MEK inhibitor) in KRAS-mutant lung cancer, reducing GI50 values by 50% at 500 nM SCH772984. Pre-treat cells with trametinib for 4 days before adding SCH772984 to mimic clinical sequencing . For pancreatic cancer, combine with cucurbitacin B and calculate CIs using Chou-Talalay methods .

Q. How should researchers address contradictory phosphorylation data in ERK signaling studies?

Contradictions may arise from cell-type-specific feedback loops or off-target effects. For example, HCl cotreatment in BTZ-treated cells reduces SCH772984-induced p-ERK . Use orthogonal assays (e.g., RPPA, kinase activity profiling) to validate specificity. Normalize data to vehicle controls and include time-course experiments to capture dynamic phosphorylation changes .

Q. What methodologies are recommended for analyzing this compound’s impact on cell cycle arrest and apoptosis?

Perform flow cytometry with propidium iodide (G1-phase arrest) and Annexin V/PI staining (apoptosis). In SCH772984-sensitive melanoma cells, 300 nM induces G1 arrest within 24 hours, while resistant lines show minimal apoptosis. Correlate findings with cyclin D1 and p21 expression via qPCR or immunofluorescence .

Q. How can structural insights into this compound binding inform the design of next-generation ERK inhibitors?

this compound binds ERK1/2 via a unique pocket formed by helix αC tilt and phosphate-binding loop rearrangement, enabling prolonged target engagement . Use co-crystallography (PDB: 4QTE) and mutagenesis (e.g., ATP-binding site residues) to optimize inhibitor specificity and kinetics. Compare with type-I inhibitors to avoid off-target kinase interactions .

Methodological Considerations

Q. What are best practices for handling this compound in solubility and storage?

Reconstitute in DMSO (10 mM stock) for in vitro use. For aqueous solutions, dissolve in water at 23.5 mg/mL with gentle heating. Store powder at -20°C (3-year stability) or solutions at -80°C (1-year stability). Avoid freeze-thaw cycles to maintain potency .

Q. How should researchers design studies to model this compound resistance?

Generate resistant cell lines via chronic exposure (e.g., 6 months at 500 nM). Use RNA-seq to identify upregulated pathways (e.g., mTOR or autophagy) and validate with rescue experiments. In vivo, monitor tumor relapse post-treatment and profile biopsies via phospho-kinase arrays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.